molecular formula C10H8N4O B3213698 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1124382-62-2

5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B3213698
CAS No.: 1124382-62-2
M. Wt: 200.2 g/mol
InChI Key: OJOZMEOIUCMKTH-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a fused triazole and pyridine ring system with a furan substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-10-12-9-3-1-2-8(14(9)13-10)7-4-5-15-6-7/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOZMEOIUCMKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C3=COC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

The microwave-mediated synthesis, in particular, offers a rapid and efficient pathway that could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug discovery and development, particularly due to its ability to interact with various biological targets. Its structure facilitates binding with enzymes and receptors, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that derivatives of triazolo-pyridine compounds, including 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, demonstrate anticancer properties. These compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance:

  • Mechanism of Action : The compound interacts with DNA topoisomerases and kinases, which are crucial in cell division and proliferation.
  • Case Study : A study highlighted its efficacy against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its furan moiety enhances lipophilicity, allowing better membrane penetration.

  • Efficacy : In vitro studies have shown that 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Comparison : Its activity was compared against known antibiotics and showed synergistic effects when used in combination therapies .

Agricultural Applications

The unique properties of 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine extend to agriculture as well.

Plant Growth Regulators

Research suggests that this compound can be utilized as a plant growth regulator (PGR). Its application promotes growth and enhances resistance to environmental stressors.

  • Field Trials : Trials indicated improved yield and stress tolerance in crops treated with formulations containing this compound .

Pest Control

The compound's bioactivity also positions it as a candidate for developing novel pesticides.

  • Mechanism : It targets specific biochemical pathways in pests without affecting non-target organisms significantly.

Materials Science

In materials science, 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is explored for its potential use in creating new materials.

Conductive Polymers

The integration of this compound into polymer matrices has been investigated for enhancing electrical conductivity.

  • Properties : The resulting materials exhibit improved electrical properties suitable for applications in organic electronics .

Nanocomposites

Research into nanocomposites incorporating this compound shows promise in developing materials with enhanced mechanical strength and thermal stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine stands out due to its unique combination of a furan ring with a triazolo-pyridine system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .

Biological Activity

5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a fused triazole and pyridine ring system with a furan substituent, contributing to its unique chemical properties. Its molecular formula is C9H7N5OC_9H_7N_5O and it possesses significant lipophilicity due to the furan moiety, enhancing its ability to penetrate biological membranes and interact with cellular targets .

Biological Activities

Antitumor Activity
Research indicates that 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown an IC50 value of approximately 39.2 ± 1.7 μM against MDA-MB-231 breast cancer cells .

Anti-inflammatory Effects
The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play crucial roles in inflammatory signaling pathways. By inhibiting these enzymes, the compound may reduce inflammation and related disorders .

Antimicrobial Properties
5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has also been evaluated for its antimicrobial activity. It demonstrates significant inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism of action involves the interaction of the compound with specific biological targets. It primarily inhibits enzymes involved in inflammatory pathways and cell proliferation. Its ability to disrupt these processes underlies its potential therapeutic applications in treating conditions such as cardiovascular diseases and type 2 diabetes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorIC50 = 39.2 ± 1.7 μM against MDA-MB-231 cells
Anti-inflammatoryInhibits JAK1 and JAK2
AntimicrobialEffective against various bacterial strains

Case Study: Antitumor Efficacy

In a study focusing on the antitumor efficacy of 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, researchers evaluated its effects on cell viability using the MTT assay. The results indicated significant cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent.

Case Study: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that the compound effectively reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its utility in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
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5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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